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Compound of Interest

Compound Name: 5-Methoxy-3-methylpicolinonitrile

Cat. No.: B585402

The integrity of any thermochemical measurement is fundamentally reliant on the purity of the
sample. Therefore, the initial phase of our investigation focuses on the synthesis and rigorous
characterization of 5-Methoxy-3-methylpicolinonitrile.

Plausible Synthetic Pathway

While a definitive, published synthesis for 5-Methoxy-3-methylpicolinonitrile is not widely
available, a logical synthetic route can be proposed based on established transformations of
pyridine derivatives. A plausible approach involves the functionalization of a pre-existing
picoline scaffold. The specific route would be contingent on the availability of starting materials,
but a generalized pathway is outlined below. This proposed synthesis underscores the
importance of strategic planning in chemical production to ensure a high-yield, pure final
product.

Purity Confirmation: A Multi-Technique Approach

To establish the identity and purity of the synthesized 5-Methoxy-3-methylpicolinonitrile, a
combination of spectroscopic techniques is essential. This multi-faceted approach ensures that
the sample is free from starting materials, solvents, and side-products that could significantly
impact thermochemical measurements.

» Nuclear Magnetic Resonance (NMR) Spectroscopy: Both H and 13C NMR are indispensable
for elucidating the molecular structure.[1] The proton NMR should confirm the presence and
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connectivity of the methyl, methoxy, and aromatic protons, while the carbon NMR will verify
the carbon skeleton, including the characteristic nitrile carbon signal.

e Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying key
functional groups. The spectrum should exhibit a strong, sharp absorption band
characteristic of the nitrile (C=N) stretching vibration, typically found in the 2200-2260 cm~1
region.[2] The presence of C-O stretching for the methoxy group and C-H stretching for the
aromatic and methyl groups would also be confirmed.

e Mass Spectrometry (MS): High-resolution mass spectrometry will determine the precise
molecular weight of the compound, confirming its elemental composition (CsHsN20).[3]
Fragmentation patterns observed in the mass spectrum can provide further structural
confirmation.

Property Value Source
Molecular Formula CsHsN20 [3]
Molecular Weight 148.16 g/mol [3]
CAS Number 1256792-12-7 [3]

Section 2: Experimental Determination of
Thermochemical Properties

With a confirmed pure sample, we can proceed to the core experimental measurements. The
choice of techniques is dictated by the specific thermochemical property of interest.

Enthalpy of Combustion and Formation via Bomb
Calorimetry

The standard enthalpy of formation (AfH®) is a cornerstone thermochemical property. For
organic compounds, it is most commonly determined indirectly from the experimentally
measured enthalpy of combustion (AcH®).[4]

The Causality Behind the Choice: Bomb calorimetry is the gold standard for measuring the
heat evolved during the complete combustion of a substance in a constant-volume
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environment.[4][5] By burning the compound in an excess of oxygen and measuring the
temperature change of the surrounding water bath, we can precisely quantify the energy
released.

Experimental Protocol: A Self-Validating System

Calibration: The heat capacity of the calorimeter system (C_cal) must first be determined by
combusting a known mass of a standard substance with a precisely known enthalpy of
combustion, such as benzoic acid. This step is critical for the accuracy of all subsequent
measurements.

Sample Preparation: A pellet of a precisely weighed mass of 5-Methoxy-3-
methylpicolinonitrile is placed in the sample holder within the bomb. A fuse wire is
positioned to ensure ignition.

Combustion: The bomb is sealed, purged of air, and pressurized with pure oxygen. It is then
submerged in a known volume of water in the calorimeter. The sample is ignited, and the
temperature change of the water is meticulously recorded.

Corrections: For nitrogen-containing compounds, the combustion process forms nitric acid
(HNO:s) in addition to carbon dioxide and water. The energy contribution from the formation
of nitric acid must be quantified (typically by titrating the bomb washings) and subtracted
from the total heat released. The energy from the combustion of the fuse wire must also be
accounted for.[6]

Calculation of AfH°: The standard enthalpy of formation is then calculated using Hess's Law,
combining the experimental enthalpy of combustion with the known standard enthalpies of
formation of the combustion products (COz, H20, and Nz).
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Caption: Workflow for determining the enthalpy of formation using bomb calorimetry.
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Heat Capacity and Phase Transitions by Differential
Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a powerful technique for measuring the heat flow
into or out of a sample as a function of temperature.[7] This allows for the determination of heat
capacity (Cp) and the characterization of phase transitions.[7][8]

The Causality Behind the Choice: DSC provides a direct measurement of the energy required
to raise the temperature of the sample, which is the definition of heat capacity.[9] It is also
highly sensitive to the endothermic and exothermic events associated with phase changes like
melting or solid-solid transitions.

Experimental Protocol: ASTM E1269 Standard Approach

Baseline Scan: An initial scan is run with empty sample and reference pans to establish the
baseline heat flow of the instrument.

o Standard Scan: A second scan is performed with a sapphire standard, a material with a well-
characterized heat capacity. This allows for the calibration of the heat flow signal.

o Sample Scan: The final scan is conducted with a known mass of 5-Methoxy-3-
methylpicolinonitrile.

o Calculation of Cp: The heat capacity of the sample is calculated at each temperature by
comparing its heat flow signal to that of the sapphire standard and the baseline.[9]

e Phase Transition Analysis: Any sharp endothermic peaks in the DSC thermogram indicate
melting points, from which the enthalpy of fusion can be calculated by integrating the peak

area.

Thermal Stability by Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of
temperature in a controlled atmosphere.[10] This is crucial for determining the thermal stability
and decomposition profile of the compound.
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The Causality Behind the Choice: TGA directly measures mass loss, providing unambiguous
information about when a material begins to decompose or volatilize.[10][11] When coupled

with DSC (Simultaneous DSC-TGA), it can differentiate between phase transitions (no mass
loss) and decomposition events (mass l0ss).[12]

Experimental Protocol

o Asmall, accurately weighed sample of 5-Methoxy-3-methylpicolinonitrile is placed in the
TGA furnace.

e The sample is heated at a constant rate in a controlled atmosphere (e.g., nitrogen or air).
e The mass of the sample is continuously recorded as a function of temperature.

e The resulting TGA curve is analyzed to determine the onset temperature of decomposition,
which is a key indicator of thermal stability.

Section 3: Computational Prediction of
Thermochemical Properties

Computational chemistry offers a powerful, complementary approach to experimental
measurements, providing insights into thermochemical properties that may be difficult or costly
to measure directly.[13][14]

Quantum Chemical Methods: DFT and Composite
Models

The Causality Behind the Choice: For a molecule of this size, Density Functional Theory (DFT)
provides a good balance between computational cost and accuracy for geometry optimization
and frequency calculations.[15] However, for high-accuracy thermochemical data, composite
methods like the Gaussian-n (G-n) theories (e.g., G4 theory) are often employed.[16] These
"recipes"” approximate a very high-level calculation by combining results from several lower-
level calculations, aiming for "chemical accuracy" (typically within 1-2 kcal/mol of experimental
values).[14][16][17]

Computational Workflow
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Geometry Optimization: The 3D structure of 5-Methoxy-3-methylpicolinonitrile is optimized
using a DFT method (e.g., B3LYP) with a suitable basis set.

Frequency Calculation: A vibrational frequency calculation is performed on the optimized
geometry to confirm it is a true energy minimum (no imaginary frequencies) and to obtain the
zero-point vibrational energy (ZPVE).

Single-Point Energy Calculations: A series of high-level single-point energy calculations are
performed as prescribed by the chosen composite method (e.g., G4 theory).[17][18]

Enthalpy of Formation Calculation: The gas-phase enthalpy of formation is typically
calculated using an atomization or isodesmic reaction scheme.

o Atomization Method: The calculated energy of the molecule is compared to the sum of the
calculated energies of its constituent atoms. This requires highly accurate experimental
enthalpies of formation for the individual atoms.[19]

o Isodesmic Reaction Method: A hypothetical reaction is constructed where the number and
types of bonds are conserved on both the reactant and product sides. This approach
benefits from the cancellation of systematic errors in the calculations. The enthalpy of
formation of the target molecule is then derived if the enthalpies of formation of all other
species in the reaction are known experimentally.
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Caption: Workflow for calculating the gas-phase enthalpy of formation via composite quantum

chemical methods.

Section 4: Data Synthesis and Validation

The true strength of this approach lies in the integration of experimental and computational

data.
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A close agreement between the standard enthalpy of formation derived from bomb calorimetry
and the value predicted by high-accuracy G4 calculations would provide a high degree of
confidence in the results. Discrepancies would necessitate a re-evaluation of both the
experimental procedures (e.g., sample purity, combustion completeness) and the
computational model.

Conclusion

This guide has outlined a rigorous, multi-pronged strategy for the comprehensive determination
of the thermochemical properties of 5-Methoxy-3-methylpicolinonitrile. By grounding our
approach in the principles of sample purity, validated experimental protocols, and high-
accuracy computational chemistry, we can establish a reliable thermochemical profile for this
promising molecule. This foundational data is not merely academic; it is critical for process
safety, reaction optimization, and ultimately, the successful translation of this compound from a
laboratory curiosity to a valuable component in drug development or materials science.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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